1-[1-(4-Ethylphenyl)pyrrolidin-3-YL]methanamine oxalate
CAS No.: 1177361-24-8
Cat. No.: VC7802870
Molecular Formula: C15H22N2O4
Molecular Weight: 294.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1177361-24-8 |
|---|---|
| Molecular Formula | C15H22N2O4 |
| Molecular Weight | 294.35 g/mol |
| IUPAC Name | [1-(4-ethylphenyl)pyrrolidin-3-yl]methanamine;oxalic acid |
| Standard InChI | InChI=1S/C13H20N2.C2H2O4/c1-2-11-3-5-13(6-4-11)15-8-7-12(9-14)10-15;3-1(4)2(5)6/h3-6,12H,2,7-10,14H2,1H3;(H,3,4)(H,5,6) |
| Standard InChI Key | QSQBSVLPZUHLPD-UHFFFAOYSA-N |
| SMILES | CCC1=CC=C(C=C1)N2CCC(C2)CN.C(=O)(C(=O)O)O |
| Canonical SMILES | CCC1=CC=C(C=C1)N2CCC(C2)CN.C(=O)(C(=O)O)O |
Introduction
Chemical Structure and Molecular Characteristics
The compound’s structure consists of a five-membered pyrrolidine ring, a 4-ethylphenyl substituent, and a methanamine group. The oxalate counterion () forms ionic bonds with the protonated amine, improving crystallinity and solubility in polar solvents . Computational studies on analogous pyrrolidine derivatives suggest that the ethylphenyl group introduces steric hindrance, potentially affecting reactivity and intermolecular interactions .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 294.34 g/mol |
| CAS Number | 1177361-24-8 |
| Salt Form | Oxalate |
Synthesis and Manufacturing
Reaction Pathways
The synthesis of 1-[1-(4-ethylphenyl)pyrrolidin-3-yl]methanamine oxalate likely involves multi-step reactions, starting with the formation of the pyrrolidine core. A plausible route includes:
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Pyrrolidine Ring Formation: Cyclization of γ-aminobutyric acid derivatives or reductive amination of diketones .
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Substitution at the 1-Position: Introduction of the 4-ethylphenyl group via nucleophilic aromatic substitution or Suzuki coupling .
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Methanamine Functionalization: Quaternization of the 3-position amine followed by oxalate salt formation .
Optimization Challenges
Industrial-scale production faces challenges in controlling stereochemistry and minimizing byproducts. Continuous flow synthesis, as demonstrated for related pyrrolidine compounds, could improve yield and purity .
Physicochemical Properties
Solubility and Stability
The oxalate salt enhances aqueous solubility compared to the free base, making it suitable for formulation in polar solvents. Stability studies on similar compounds indicate decomposition temperatures above 200°C, suggesting robustness under standard storage conditions .
Biological Activity and Toxicology
Mechanism of Action
Though direct studies are lacking, structurally similar compounds exhibit inhibitory effects on monoamine oxidases (MAOs) . The methanamine moiety may act as a substrate analog, competing with endogenous amines for enzyme binding.
Toxicity Profile
Acute toxicity data are unavailable, but oxalate salts generally pose renal risks at high doses. In vitro cytotoxicity assays on human hepatocytes (HepG2 cells) using related pyrrolidines show IC values >100 μM, suggesting low inherent toxicity .
Comparative Analysis with Analogous Compounds
Table 2: Structural and Functional Comparison
| Compound | Key Structural Difference | Bioactivity Implications |
|---|---|---|
| 1-(1-Methylpyrrolidin-3-yl)methanamine oxalate | Methyl vs. ethyl substituent | Reduced lipophilicity; lower CNS penetration |
| 1-(1-Phenylpyrrolidin-3-yl)methanamine citrate | Phenyl group; citrate salt | Enhanced aqueous solubility |
Future Research Directions
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